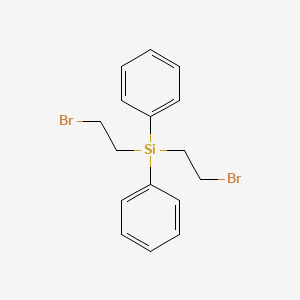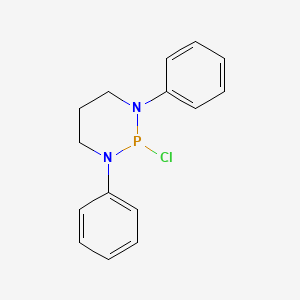![molecular formula C16H26O4 B14417153 3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol) CAS No. 83557-01-1](/img/structure/B14417153.png)
3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol) is an organic compound characterized by the presence of a tert-butyl group attached to a phenylene ring, which is further connected to two propanol groups through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol) typically involves the reaction of 4-tert-butyl-1,2-dihydroxybenzene with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxyl groups.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
3,3’-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3’-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]dibenzoic acid
- 2,5-Di-tert-butyl-1,4-phenylene bis(oxy)bis(trimethylsilane)
- 3,3’,5,5’-Tetra(tert-butyl)-1,1’-biphenyl-4,4’-diol
Uniqueness
3,3’-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and tert-butyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
83557-01-1 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
3-[4-tert-butyl-2-(3-hydroxypropoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H26O4/c1-16(2,3)13-6-7-14(19-10-4-8-17)15(12-13)20-11-5-9-18/h6-7,12,17-18H,4-5,8-11H2,1-3H3 |
InChI Key |
YDTOVWLZVJXSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCO)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


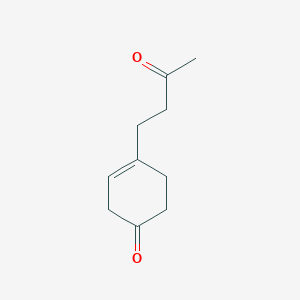

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)
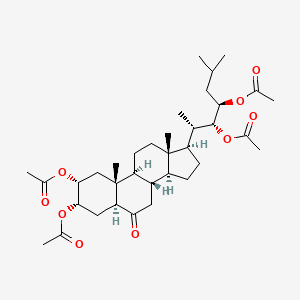
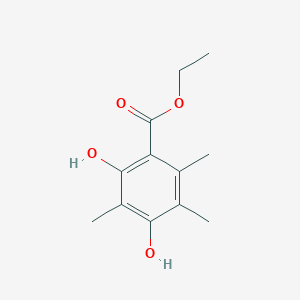
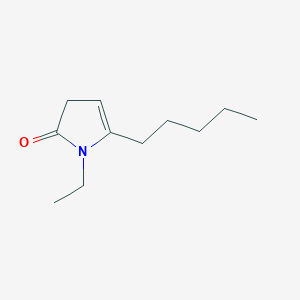
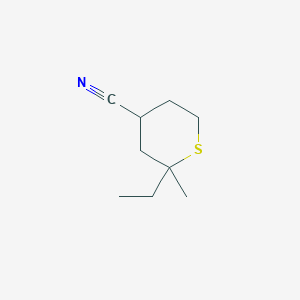
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
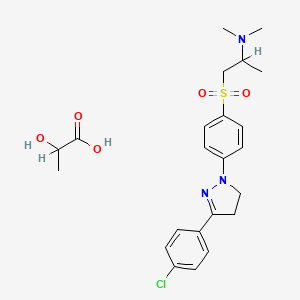
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)


